2-Tert-butoxyphenol 2-Tert-butoxyphenol
Brand Name: Vulcanchem
CAS No.: 23010-10-8
VCID: VC4500890
InChI: InChI=1S/C10H14O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,11H,1-3H3
SMILES: CC(C)(C)OC1=CC=CC=C1O
Molecular Formula: C10H14O2
Molecular Weight: 166.22

2-Tert-butoxyphenol

CAS No.: 23010-10-8

Cat. No.: VC4500890

Molecular Formula: C10H14O2

Molecular Weight: 166.22

* For research use only. Not for human or veterinary use.

2-Tert-butoxyphenol - 23010-10-8

Specification

CAS No. 23010-10-8
Molecular Formula C10H14O2
Molecular Weight 166.22
IUPAC Name 2-[(2-methylpropan-2-yl)oxy]phenol
Standard InChI InChI=1S/C10H14O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,11H,1-3H3
Standard InChI Key CEGFADRHLIZQIP-UHFFFAOYSA-N
SMILES CC(C)(C)OC1=CC=CC=C1O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Tert-butoxyphenol (C₁₀H₁₄O₂) features a phenol ring with a tert-butoxy (-O-C(CH₃)₃) group at the second carbon (Figure 1). The ether linkage differentiates it from alkylated derivatives like 2-tert-butylphenol (C₁₀H₁₄O), where the tert-butyl group is directly bonded to the aromatic ring . This distinction influences solubility, reactivity, and intermolecular interactions.

Molecular Weight: 166.22 g/mol
Key Functional Groups: Phenolic hydroxyl (-OH), ether (-O-), and tert-butyl moiety.

Spectroscopic Identification

While experimental spectral data for 2-tert-butoxyphenol are sparse, analogous compounds are characterized using:

  • NMR: Aromatic protons resonate between δ 6.8–7.2 ppm, with tert-butyl protons appearing as a singlet near δ 1.3 ppm .

  • GC-MS: Fragmentation patterns typically include m/z peaks corresponding to the loss of the tert-butoxy group (C₄H₉O) .

Synthesis and Industrial Production

Alkylation Strategies

The synthesis of tert-butyl-substituted phenols often involves acid-catalyzed alkylation. For example, phosphorus pentoxide (P₄O₁₀) facilitates the reaction between phenol and tert-butyl alcohol (TBA) at elevated temperatures (80–230°C), producing mixtures of ortho, para, and di-substituted products .

Reaction Conditions:

  • Catalyst: 1–6 wt% P₄O₁₀ relative to phenol .

  • Molar Ratio (Phenol:TBA): 1:1 to 1:4 .

  • Temperature: 80–230°C .

  • Duration: 6–8 hours .

Product Distribution:

CompoundYield (%)
2-Tert-butylphenol26.34
4-Tert-butylphenol32.34
2,4-Di-tert-butylphenol15.49

While this method primarily yields alkylated phenols, adapting it with alternative reagents (e.g., tert-butyl halides and bases) could favor ether formation, producing 2-tert-butoxyphenol.

Eco-Friendly Innovations

Recent patents emphasize sustainable synthesis routes. The use of P₄O₁₀ as a catalyst minimizes waste, as it converts reaction byproducts (e.g., water) into recoverable phosphoric acid .

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected to be moderate in polar organic solvents (e.g., ethanol, acetone) due to the ether group. Limited aqueous solubility (~0.23 g/100 mL at 20°C) is inferred from analogs .

  • Thermal Stability: Tert-butoxy groups enhance thermal resistance, making the compound suitable for high-temperature applications.

Reactivity Profile

  • Oxidation: Susceptible to oxidation at the phenolic hydroxyl, forming quinones.

  • Electrophilic Substitution: The hydroxyl group directs incoming electrophiles to the para and ortho positions.

Comparative Analysis with Analogous Compounds

Property2-Tert-Butoxyphenol2-Tert-Butylphenol
Functional GroupEther (-O-)Alkyl (-C-)
Solubility in WaterLowVery Low
ReactivityModerateHigh

Future Research Directions

  • Synthetic Optimization: Develop selective etherification methods to improve yield.

  • Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.

  • Environmental Impact: Assess biodegradation pathways and ecotoxicology.

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